Lewis-Y四糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

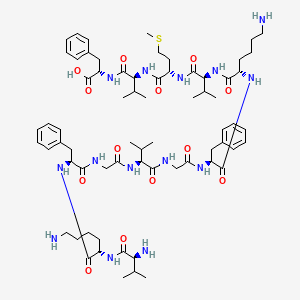

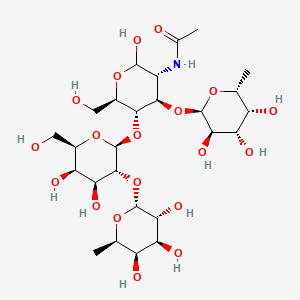

Lewis-Y tetrasaccharide, also known as Lewis Y or LeY, is a tetrasaccharide derivative form of Lewis X trisaccharide . It is an antigen associated with malignant ovarian carcinomas metastasis and poor prognosis .

Synthesis Analysis

The enzymatic synthesis of hybrid Lewis antigens including Lewis-Y has been achieved using a facile enzymatic modular assembly strategy . Starting from a readily available tetrasaccharide, complex hybrid Lewis antigens were achieved in over 40% total yields in less than 5 linear steps of sequential enzymatic glycosylation using 6 enzyme modules .Molecular Structure Analysis

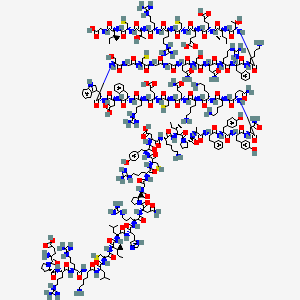

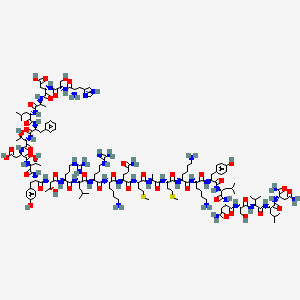

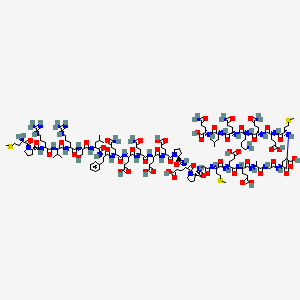

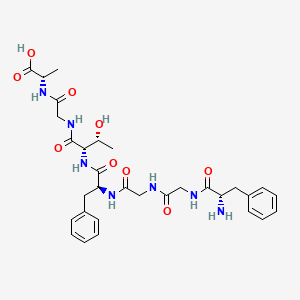

The molecular weight of Lewis-Y tetrasaccharide is 675.63 . It contains total 94 bond(s); 49 non-H bond(s), 1 multiple bond(s), 9 rotatable bond(s), 1 double bond(s), 4 six-membered ring(s), 1 secondary amide(s) (aliphatic), 11 hydroxyl group(s), 2 primary alcohol(s), 8 secondary alcohol(s), and 7 ether(s) .Chemical Reactions Analysis

Lewis-Y tetrasaccharide activates FAK signaling pathway and upregulates Bcl-2/Bcl-XL expression to enhance cell adhesion mediated drug resistance (CAM-DR) in ovarian cancer cells . It results in integrin α5β1 level increase in ovarian carcinoma-derived cells exhibiting enhanced expression of LeY .Physical and Chemical Properties Analysis

Lewis-Y tetrasaccharide is a solid substance with a white to off-white color .科学研究应用

结构分析和分子建模:Lewis-Y四糖对于理解Lewis糖脂的结构方面至关重要。Geyer等人(1996年)的研究利用核磁共振光谱和分子动力学模拟探索了二聚体Lewis糖脂的结构基元。他们设计了一个包含所有Lewis抗原共同元素的C2对称四糖,为在膜表面呈现二聚体Lewis抗原提供了见解(Geyer et al., 1996)。

结合和相互作用时的构象变化:研究表明,与其受体E-选择素结合时,唾液酸基Lewis X四糖的构象会发生变化。这是通过高场核磁共振光谱证明的,为蛋白质和配体之间的相互作用提供了见解(Cooke et al., 1994)。

在血管生成中的作用:Lewis-Y抗原在血管生成中发挥作用。Kuo等人(2012年)发现Lewis-Y Ag是凝血调节蛋白(TM)重组类似凝集素结构域的特异配体。他们的研究表明,Lewis-Y Ag与内皮细胞中TM的相互作用对血管内皮管形成至关重要,表明其在抗血管生成疗法中的潜力(Kuo et al., 2012)。

在癌症研究中的免疫原性:Lewis-Y抗原的免疫原性已在癌症背景下进行研究。Buskas等人(2004年)合成了一个Lewis(y)四糖并分析了其免疫原反应,揭示了其在癌症免疫疗法中的潜在应用(Buskas et al., 2004)。

在糖组学中的合成和应用:已经探索了Lewis-Y类似物的合成及其在糖组学中的应用。例如,Hayashi等人(1996年)展示了与Lewis-Y相关的唾液酸基Lewis X类似物的合成,突显了这些化合物在药物应用中的潜力(Hayashi et al., 1996)。

作用机制

Target of Action

Lewis Y Tetrasaccharide, also known as Lewis-Y, is a blood group-related carbohydrate that is expressed at high surface densities on a variety of cells, including lymphocytes, neutrophils, some T cells, and multiple tumor cells . It is a promising target for antibody-based immunotherapy .

Mode of Action

Lewis Y Tetrasaccharide interacts with its targets primarily through a rigid fit binding mechanism . It stimulates the immune system by interacting with certain cells called dendritic cells and macrophages, which are responsible for activating T-cells . This interaction promotes the production of chemoattractant proteins, which are proteins that attract white blood cells to fight infection and promote healing .

Biochemical Pathways

Lewis Y Tetrasaccharide is known to mediate adhesion between tumor cells and endothelium by interacting with selectin ligands . This interaction can affect multiple physiological phenomena, including the immune process and fertilization process . Overexpression of Lewis Y Tetrasaccharide has been linked to several cancers and some blood diseases .

Pharmacokinetics

It is known that the compound should be stored at temperatures between 2-8°c for optimal stability .

Result of Action

The interaction of Lewis Y Tetrasaccharide with its targets can result in a variety of molecular and cellular effects. For instance, it can induce humoral responses in mice that can target breast tumor cells . In humans, it has been shown to have potential roles in miscarriage and is being explored for its potential in targeted immunotherapy of solid tumors .

Action Environment

The action of Lewis Y Tetrasaccharide can be influenced by environmental factors. For example, metallic ions can mediate interactions between the Lewis Y Tetrasaccharide and its targets .

安全和危害

Lewis-Y tetrasaccharide should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

生化分析

Biochemical Properties

Lewis y Tetrasaccharide is an antigen associated with malignant ovarian carcinomas metastasis and poor prognosis . It activates the FAK signaling pathway and upregulates Bcl-2/Bcl-XL expression to enhance cell adhesion mediated drug resistance (CAM-DR) in ovarian cancer cells . Lewis y Tetrasaccharide results in an increase in the level of integrin α5β1 in ovarian carcinoma-derived cells .

Cellular Effects

Lewis y Tetrasaccharide has been shown to enhance the adhesive and spreading potentials mediated by the integrin-fibronectin interaction of ovarian carcinoma RMG-1 cells .

属性

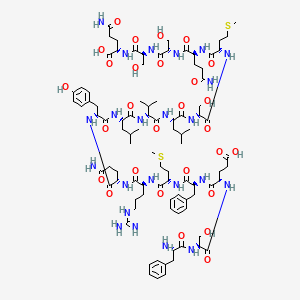

| { "Design of the Synthesis Pathway": "The synthesis of Lewis-Y tetrasaccharide can be achieved through a convergent approach involving the assembly of two disaccharide building blocks followed by their coupling to form the tetrasaccharide.", "Starting Materials": [ "Galactose", "Glucose", "Fucose", "Protecting groups", "Activating agents", "Solvents" ], "Reaction": [ "Protection of the hydroxyl groups on the galactose and glucose molecules", "Activation of the protected galactose molecule", "Coupling of the activated galactose molecule with the protected glucose molecule to form the first disaccharide building block", "Deprotection of the hydroxyl groups on the first disaccharide building block", "Activation of the protected fucose molecule", "Coupling of the activated fucose molecule with the deprotected first disaccharide building block to form the second disaccharide building block", "Deprotection of the hydroxyl groups on the second disaccharide building block", "Activation of the hydroxyl group on the anomeric carbon of the deprotected first disaccharide building block", "Coupling of the activated anomeric carbon with the hydroxyl group on the third sugar unit to form the Lewis-Y tetrasaccharide" ] } | |

CAS 编号 |

82993-43-9 |

分子式 |

C26H45NO19 |

分子量 |

675.6 g/mol |

IUPAC 名称 |

N-[(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,6-dihydroxy-1-oxo-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide |

InChI |

InChI=1S/C26H45NO19/c1-7-13(33)16(36)19(39)24(41-7)44-21(10(4-28)27-9(3)31)22(11(32)5-29)45-26-23(18(38)15(35)12(6-30)43-26)46-25-20(40)17(37)14(34)8(2)42-25/h4,7-8,10-26,29-30,32-40H,5-6H2,1-3H3,(H,27,31)/t7-,8-,10-,11+,12+,13+,14+,15-,16+,17+,18-,19-,20-,21+,22+,23+,24-,25-,26-/m0/s1 |

InChI 键 |

APQKPNYMOAYHPL-ILVDQUQFSA-N |

手性 SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O)O)O)CO)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)CO)O)NC(=O)C)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)NC(=O)C)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O |

同义词 |

2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-4-O-[2-O-(α-L-fucopyranosyl)-b-D-galactopyranosyl]-D-glucopyranoside, Fuc1-α-2Gal1-b-4[Fuc1-α-3]GlcNAc |

产品来源 |

United States |

Q1: What is the significance of the Lewis Y tetrasaccharide in biological systems?

A1: The Lewis Y tetrasaccharide is a complex carbohydrate structure found on the surface of cells. It plays a critical role in cell-to-cell communication and recognition. [, ] In particular, it is often overexpressed on the surface of tumor cells, making it a potential target for cancer therapies. [, ]

Q2: How do antibodies recognize and bind to the Lewis Y tetrasaccharide?

A2: Research using monoclonal antibodies like BR55-2 and BR96 has provided valuable insights. These antibodies exhibit high specificity for the Lewis Y tetrasaccharide, binding to specific regions of its structure. Key interactions involve the OH-4 and OH-3 groups of the β-D-galactose unit, the 6-CH3 groups of the two fucose units, and the N-acetyl group of the β-D-N-acetylglucosamine residue. [] The spatial arrangement of these groups within the Lewis Y tetrasaccharide creates a unique binding pocket that antibodies recognize. [, ]

Q3: Can peptides mimic the binding of Lewis Y tetrasaccharide to antibodies?

A3: Yes, research has shown that specific peptides can mimic the Lewis Y tetrasaccharide and bind to anti-Lewis Y antibodies. For instance, the peptide sequence APWLYGPA, particularly the APWLY motif, has demonstrated binding affinity to the B3 antibody, which targets the Lewis Y tetrasaccharide. [] This finding suggests that these peptides might occupy a similar binding region in the antibody as the Lewis Y tetrasaccharide itself, highlighting the possibility of developing peptide-based therapeutics or diagnostics targeting Lewis Y-related pathways. []

Q4: What are the potential applications of glycan microarrays in studying Lewis Y tetrasaccharide?

A4: Glycan microarrays offer a powerful tool to study the interactions of Lewis Y tetrasaccharide with various binding partners, including antibodies and lectins. These microarrays, containing immobilized Lewis Y tetrasaccharide amongst other glycans, can help identify changes in glycan-binding proteins present in biological samples like saliva. [] This technology shows promise in developing non-invasive diagnostic tools for diseases like liver cirrhosis and liver cancer, where alterations in glycosylation patterns, including Lewis Y expression, are observed. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)